1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid 1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18630820
InChI: InChI=1S/C6H14N2.2C2HF3O2/c1-8(2)5-6-3-4-7-6;2*3-2(4,5)1(6)7/h6-7H,3-5H2,1-2H3;2*(H,6,7)/t6-;;/m1../s1
SMILES:
Molecular Formula: C10H16F6N2O4
Molecular Weight: 342.24 g/mol

1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid

CAS No.:

Cat. No.: VC18630820

Molecular Formula: C10H16F6N2O4

Molecular Weight: 342.24 g/mol

* For research use only. Not for human or veterinary use.

1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid -

Specification

Molecular Formula C10H16F6N2O4
Molecular Weight 342.24 g/mol
IUPAC Name 1-[(2R)-azetidin-2-yl]-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C6H14N2.2C2HF3O2/c1-8(2)5-6-3-4-7-6;2*3-2(4,5)1(6)7/h6-7H,3-5H2,1-2H3;2*(H,6,7)/t6-;;/m1../s1
Standard InChI Key XVUDRPYMUJZMHH-QYCVXMPOSA-N
Isomeric SMILES CN(C)C[C@H]1CCN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Canonical SMILES CN(C)CC1CCN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Stereochemistry

The compound consists of a 1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine cation paired with two trifluoroacetate anions. The azetidine ring, a four-membered saturated heterocycle, features a secondary amine at the 1-position, while the methanamine side chain contains a tertiary dimethylamino group . The (2R) stereochemical designation indicates the absolute configuration at the azetidine’s second carbon, which influences molecular interactions in chiral environments.

Table 1: Key Identifiers and Molecular Data

PropertyValueSource
CAS Number2370018-58-7
Molecular FormulaC10H16F6N2O4\text{C}_{10}\text{H}_{16}\text{F}_{6}\text{N}_{2}\text{O}_{4}
Molecular Weight342.24 g/mol
IUPAC Name1-[(2R)-azetidin-2-yl]-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid
SMILES NotationCN(C)C[C@H]1CCN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIKeyXVUDRPYMUJZMHH-QYCVXMPOSA-N

The presence of two TFA molecules in the salt is unusual, as protonation typically occurs at a 1:1 ratio. This stoichiometry suggests either a di-protonated amine or a crystalline inclusion of excess TFA .

Spectroscopic and Computational Characterization

While experimental spectral data (e.g., NMR, IR) are unavailable in public databases, computational descriptors such as the InChIKey and SMILES notation provide insights into its structural features. The azetidine ring’s puckered conformation and the dimethylamino group’s electron-donating effects likely influence its reactivity and solubility .

Synthesis and Manufacturing

Synthetic Pathways

The amine precursor, 1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine, can be synthesized via stereoselective cyclization of appropriately protected β-amino alcohols, followed by reductive amination to introduce the dimethylamino group . Subsequent salt formation with TFA occurs during purification, leveraging TFA’s ability to protonate amines and enhance solubility in organic solvents.

Purification and Quality Control

The final compound is typically isolated as a white crystalline solid with a purity exceeding 95% . Chromatographic techniques, such as reverse-phase HPLC, are employed to remove byproducts, while mass spectrometry confirms molecular integrity.

Physicochemical Properties

Solubility and Stability

The TFA salt enhances solubility in polar aprotic solvents (e.g., DMSO, methanol) but reduces stability in aqueous environments due to hydrolysis of the azetidine ring. The compound’s hygroscopic nature necessitates anhydrous storage conditions.

Table 2: Physicochemical Profile

PropertyDescriptionSource
SolubilitySoluble in DMSO, methanol; insoluble in hexane
StabilityStable under inert atmosphere; hydrolyzes in water
Melting PointNot reported

Acid-Base Behavior

The azetidine’s secondary amine (pKa ~9–10) is protonated under acidic conditions, while the tertiary dimethylamino group (pKa ~10–11) remains largely unprotonated at physiological pH . This differential protonation may facilitate targeted drug delivery systems.

Comparative Analysis with Related Compounds

Alternative Counterions

Replacing TFA with weaker acids (e.g., acetic acid) could modulate solubility and toxicity but may compromise crystallization efficiency.

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